

creatinine monohydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Creatinine monohydrate*

Cat. No.: *B14218668*

[Get Quote](#)

Creatinine Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **creatinine monohydrate**, a pivotal molecule in cellular energy metabolism. This document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biochemical pathways.

Chemical Identifiers and Physicochemical Properties

Creatinine monohydrate is a nitrogenous organic acid that plays a critical role in energy provision in muscle and nerve tissues.^[1] Its chemical identity and properties are summarized below.

Chemical Identifiers

A comprehensive list of chemical identifiers for **creatinine monohydrate** is provided in Table 1. These identifiers are essential for accurate documentation and database searches.

Identifier Type	Value
CAS Number	6020-87-7
IUPAC Name	2-(Carbamimidoyl(methyl)amino)acetic acid;hydrate
InChI	<chem>INCHI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2</chem>
InChIKey	MEJYXFHCRXAUIL-UHFFFAOYSA-N
SMILES	<chem>CN(CC(=O)O)C(=N)N.O</chem>
EC Number	611-954-8
PubChem CID	80116

Physicochemical Properties

The key physicochemical properties of **creatinine monohydrate** are summarized in Table 2.

Property	Value
Molecular Formula	<chem>C4H9N3O2.H2O</chem>
Molecular Weight	149.15 g/mol
Appearance	White crystalline powder
Melting Point	296-297 °C (decomposition)
Solubility in Water	17 g/L
pKa	<3.98
pKb	11.02 at 25 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of **creatinine monohydrate**.

Synthesis of Creatinine Monohydrate

The following protocol is based on the reaction of sarcosine and cyanamide in an aqueous solution.[2][3]

Materials:

- Sarcosine (N-methylglycine)
- Cyanamide
- Sodium Chloride (NaCl)
- Concentrated Ammonium Hydroxide (NH₄OH)
- Distilled Water

Equipment:

- 10 mL Round Bottom Flask
- 10 mL Erlenmeyer Flask
- Stir bar and magnetic stirrer
- Vacuum filtration apparatus

Procedure:

- In the 10 mL round bottom flask, dissolve 0.232 g of sarcosine in 0.5 mL of distilled water with a stir bar.
- Add 0.152 g of sodium chloride to the sarcosine solution and stir until dissolved.
- In the 10 mL Erlenmeyer flask, dissolve 0.206 g of cyanamide in 0.13 mL of distilled water.
- To the cyanamide solution, add one drop of concentrated ammonium hydroxide.

- Add the cyanamide solution to the sarcosine solution and stir the reaction mixture for one hour at room temperature.
- Allow the mixture to stand at room temperature for one week to allow for the crystallization of crude **creatinine monohydrate**.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from water.[\[3\]](#)[\[4\]](#)

Materials:

- Crude **creatinine monohydrate**
- Distilled Water

Equipment:

- Beaker
- Hot plate
- Vacuum filtration apparatus

Procedure:

- Transfer the crude **creatinine monohydrate** to a beaker.
- Add a minimal amount of boiling distilled water to dissolve the crude product completely. A common ratio is approximately 3.6 mL of water per gram of crude product.[\[3\]](#)
- Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
- For enhanced crystallization, the solution can be placed in an ice-water bath after reaching room temperature.[\[5\]](#)
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of ice-cold distilled water.
- Air dry the purified crystals.

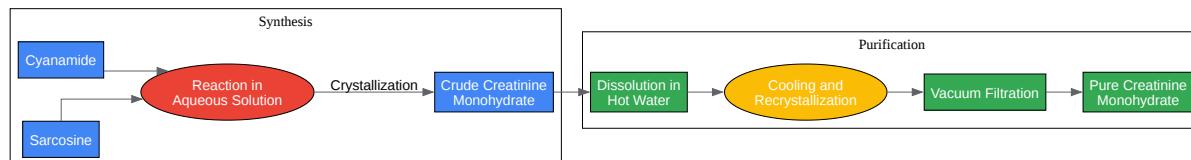
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantitative analysis of **creatinine monohydrate** in a sample, such as a dietary supplement powder.[\[1\]](#)[\[6\]](#)

Materials:

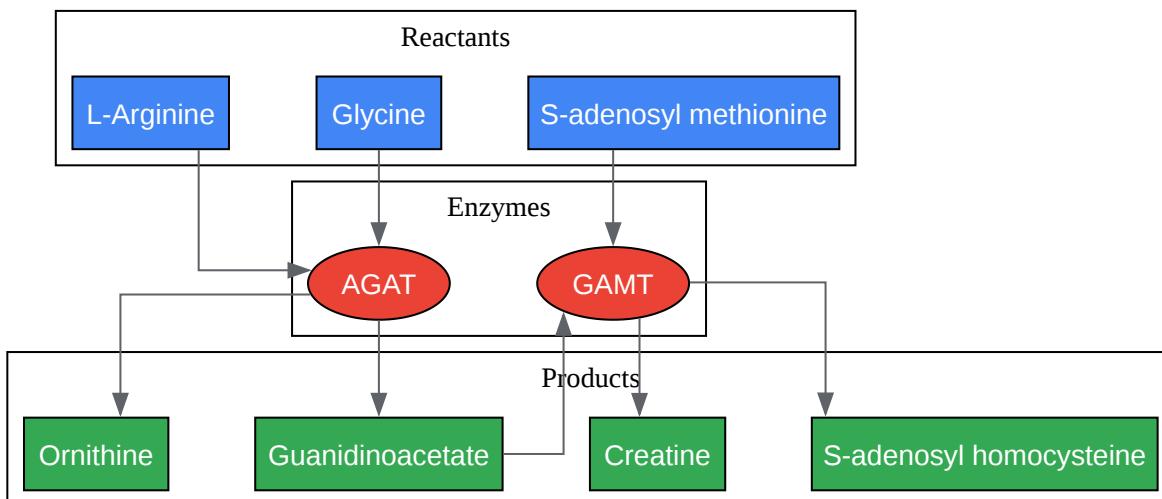
- **Creatinine monohydrate** standard (>99% purity)
- Sodium dihydrogen phosphate
- Ammonia water
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 0.45 μ m syringe filters

Equipment:

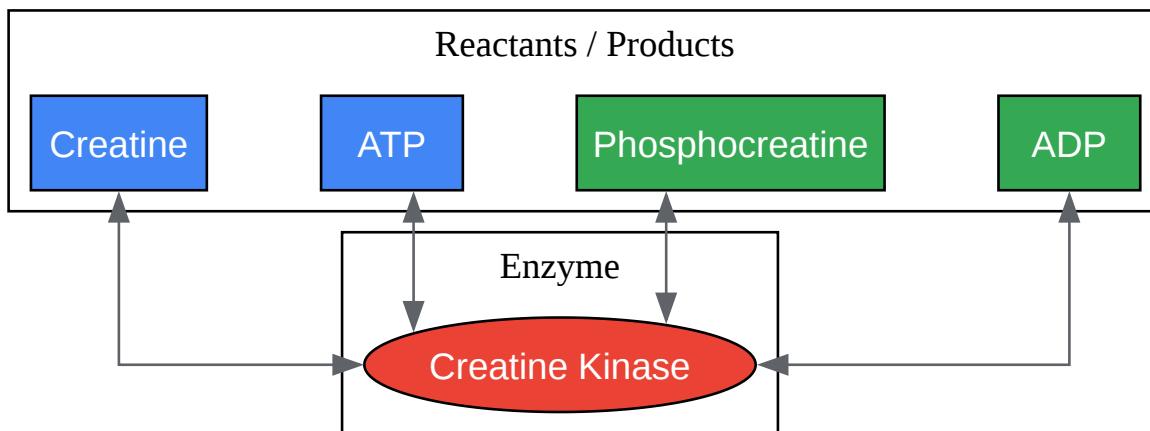

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size)
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge

Procedure:

- Mobile Phase Preparation: Prepare a 10 mmol/L sodium dihydrogen phosphate solution in water. Adjust the pH to 10.5 with ammonia water.
- Standard Solution Preparation:
 - Prepare a stock solution of 1 mg/mL **creatinine monohydrate** in the mobile phase.
 - From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.204 to 1.02 mg/mL.[\[1\]](#)
- Sample Preparation:
 - Accurately weigh a portion of the sample powder and dissolve it in water to a known concentration.
 - Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis:
 - Set the HPLC flow rate to 0.8 mL/min.
 - Set the UV detection wavelength to 220 nm.
 - Inject the standard and sample solutions into the HPLC system.
 - Quantify the amount of **creatinine monohydrate** in the sample by comparing the peak area to the standard curve generated from the working standard solutions.


Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways involving creatinine and the experimental workflow for its synthesis and purification are provided below.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **creatinine monohydrate**.

[Click to download full resolution via product page](#)

Caption: The biosynthetic pathway of creatine.

[Click to download full resolution via product page](#)

Caption: The reversible reaction catalyzed by creatine kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prezi.com [prezi.com]
- 4. US5719319A - Process for the preparation of a creatine or creatine monohydrate - Google Patents [patents.google.com]
- 5. LabXchange [labxchange.org]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [creatinine monohydrate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14218668#creatinine-monohydrate-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com